3-Allylcyclohexanone 3-Allylcyclohexanone
Brand Name: Vulcanchem
CAS No.:
VCID: VC14037062
InChI: InChI=1S/C9H14O/c1-2-4-8-5-3-6-9(10)7-8/h2,8H,1,3-7H2
SMILES:
Molecular Formula: C9H14O
Molecular Weight: 138.21 g/mol

3-Allylcyclohexanone

CAS No.:

Cat. No.: VC14037062

Molecular Formula: C9H14O

Molecular Weight: 138.21 g/mol

* For research use only. Not for human or veterinary use.

3-Allylcyclohexanone -

Specification

Molecular Formula C9H14O
Molecular Weight 138.21 g/mol
IUPAC Name 3-prop-2-enylcyclohexan-1-one
Standard InChI InChI=1S/C9H14O/c1-2-4-8-5-3-6-9(10)7-8/h2,8H,1,3-7H2
Standard InChI Key AQDZXPLGDCMLEH-UHFFFAOYSA-N
Canonical SMILES C=CCC1CCCC(=O)C1

Introduction

Chemical Identity and Structural Features

Molecular Characterization

3-Allylcyclohexanone is systematically named 3-prop-2-enylcyclohexan-1-one, reflecting its allyl-substituted cyclohexanone backbone. Key identifiers include:

PropertyValueSource
IUPAC Name3-prop-2-enylcyclohexan-1-onePubChem
Molecular FormulaC9H14O\text{C}_9\text{H}_{14}\text{O}PubChem
Molecular Weight138.21 g/molPubChem
SMILESC=CCC1CCCC(=O)C1PubChem
InChIKeyAQDZXPLGDCMLEH-UHFFFAOYSA-NPubChem
XLogP3-AA1.9PubChem

The allyl group (CH2CH=CH2-\text{CH}_2\text{CH}=\text{CH}_2) introduces electron-rich regions, enabling participation in Michael additions and Diels-Alder reactions .

Spectroscopic Data

While experimental spectral data for 3-allylcyclohexanone remains sparse in the literature, PubChem links to SpectraBase entries (e.g., IR, NMR) under accession numbers 3fhPNzjnIwY and 5DkROf3Sb6Z . Computational models predict characteristic signals, such as a carbonyl stretch at ~1,710 cm1^{-1} (IR) and a deshielded ketone carbon at ~210 ppm (13C NMR) .

Synthesis and Reaction Pathways

Robinson Annulation Approach

A robust synthesis of 3-allylcyclohexanone derivatives is exemplified in the enantioselective total synthesis of (+)-heilonine . The protocol involves:

  • Silyl Enol Ether Formation: Treatment of a cyclohexenone precursor with TMSI and HMDS generates a thermodynamic silyl enol ether.

  • Mukaiyama–Michael Reaction: Reaction with methyl vinyl ketone (CH3COCH=CH2\text{CH}_3\text{COCH}=\text{CH}_2) in the presence of BF3OEt2\text{BF}_3\cdot\text{OEt}_2 yields a diastereomeric mixture (3:1 ratio) .

  • Aldol Cyclization/Dehydration: Sodium methoxide-mediated closure affords the bicyclic framework in 61% yield over three steps .

This method highlights the compound’s utility in constructing polycyclic systems, albeit with challenges in diastereocontrol during the Mukaiyama–Michael step .

Catalytic Hydrogenation and Transesterification

Indirect routes to 3-allylcyclohexanone analogs involve hydrogenation of cinnamic acid derivatives followed by transesterification . For instance:

  • Hydrogenation: Cinnamic acid methyl ester undergoes catalytic hydrogenation (Pt/C or Pd/C) to yield 3-cyclohexylpropionic acid derivatives .

  • Esterification: Acid-catalyzed (e.g., pp-TsOH) reaction with allyl alcohol produces allyl esters, though this pathway primarily yields 3-cyclohexylpropionates rather than the title compound .

Physicochemical Properties

Computed and Experimental Data

PubChem’s computational models provide the following properties :

PropertyValue
Hydrogen Bond Donor Count0
Hydrogen Bond Acceptor Count1
Rotatable Bond Count2
Topological Polar Surface Area17.1 Ų

The compound’s moderate lipophilicity (XLogP3-AA=1.9\text{XLogP3-AA} = 1.9) suggests favorable membrane permeability, aligning with its potential use in bioactive molecule synthesis .

Applications in Organic Synthesis

Natural Product Synthesis

3-Allylcyclohexanone derivatives serve as key intermediates in alkaloid synthesis. For example, in the construction of the cevanine framework, RhCl(PPh3_3)3_3-catalyzed [2+2+2] cycloisomerization of a triyne precursor delivers hexacyclic structures in 89% yield . This underscores the compound’s role in facilitating transition metal-mediated transformations.

Fragrance and Flavor Industry

While direct applications in perfumery are undocumented, structurally related allyl cyclohexanepropionates are prized for their fruity, floral notes . The allyl group’s volatility and reactivity make 3-allylcyclohexanone a plausible precursor for ester derivatives used in scent formulations.

Future Directions

  • Synthetic Method Development: Exploring asymmetric catalysis to improve diastereoselectivity in annulation reactions.

  • Application Expansion: Investigating roles in polymer chemistry or as a ligand in coordination complexes.

  • Toxicological Profiling: Conducting in vitro assays to establish safety parameters for industrial use.

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